Methyl 4,7-dichloroquinoline-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,7-dichloroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)10-5-8(13)7-3-2-6(12)4-9(7)14-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWADGMXDJAZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)Cl)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652218 | |
| Record name | Methyl 4,7-dichloroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643044-04-6 | |
| Record name | Methyl 4,7-dichloroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 4,7 Dichloroquinoline 2 Carboxylate
Established Synthetic Pathways for Dichloroquinoline Cores
The synthesis of the 4,7-dichloroquinoline (B193633) scaffold, the foundational structure of the target molecule, relies on well-established methods of quinoline (B57606) ring formation and subsequent halogenation.
Cyclization Reactions for Quinoline Ring Formation
The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to this bicyclic structure. For the synthesis of precursors to Methyl 4,7-dichloroquinoline-2-carboxylate, methods that allow for the introduction of a carboxylic acid or ester functionality at the C-2 position are particularly relevant.
One of the most pertinent methods involves the condensation of an aniline (B41778) derivative with a β-ketoester, a reaction encompassed by the principles of the Conrad-Limpach-Knorr synthesis . A specific and highly relevant example is the reaction of m-chloroaniline with the diethyl ester of oxaloacetic acid. This reaction proceeds via the formation of an enamine intermediate, which upon heating, undergoes cyclization to form the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid. chemicalbook.com This cyclization is a critical step, establishing the quinoline core with the desired chloro-substituent at the 7-position and a precursor to the carboxylate group at the 2-position.
Other classical methods for quinoline synthesis, while not all directly leading to the desired substitution pattern, provide a broader context for the formation of the quinoline nucleus. These include:
Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or ester. orgsyn.orgresearchgate.net While versatile, its direct application to the target molecule would require a specifically substituted 2-aminobenzaldehyde.
Doebner-von Miller Reaction: This method utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound. google.com It is a robust method for quinoline synthesis but typically yields substitution patterns different from that required for the target molecule.
Combes Quinoline Synthesis: This synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.
The choice of cyclization strategy is dictated by the desired substitution pattern on both the benzene (B151609) and pyridine (B92270) rings of the quinoline system. For the synthesis of this compound, the Conrad-Limpach-Knorr approach using m-chloroaniline and diethyl oxaloacetate stands out as a direct route to a key intermediate.
Halogenation Strategies for Dichlorinated Quinoline Precursors
With the 7-chloro-4-hydroxyquinoline-2-carboxylate core established, the next critical step is the introduction of the second chlorine atom at the C-4 position. The conversion of the 4-hydroxy group to a chloro substituent is a common transformation in quinoline chemistry.
The most widely employed reagent for this chlorination is phosphorus oxychloride (POCl₃) . chemicalbook.comwikipedia.org The reaction involves heating the 4-hydroxyquinoline (B1666331) derivative in neat phosphorus oxychloride or in a high-boiling solvent. This process effectively replaces the hydroxyl group with a chlorine atom, yielding the 4,7-dichloroquinoline derivative. In the context of the synthesis of the target molecule, ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate would be treated with phosphorus oxychloride to yield ethyl 4,7-dichloroquinoline-2-carboxylate.
Alternative halogenating agents can also be employed, though they are less common for this specific transformation. The reactivity of the 4-position of the quinoline ring is influenced by the nitrogen atom, making the hydroxyl group at this position susceptible to nucleophilic substitution after activation.
Esterification and Functionalization of the Carboxylic Acid Moiety
The final stage in the synthesis of this compound involves the formation of the methyl ester from the corresponding carboxylic acid.
Methyl Ester Formation Techniques
Once the 4,7-dichloroquinoline-2-carboxylic acid is obtained, standard esterification methods can be employed to introduce the methyl group. Common techniques include:
Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.
Reaction with Thionyl Chloride followed by Methanol: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). The resulting 4,7-dichloroquinoline-2-carbonyl chloride is then reacted with methanol to form the methyl ester. This two-step process is often very efficient. ajchem-a.com
Use of Methylating Agents: Reagents such as methyl iodide (MeI) or dimethyl sulfate (B86663) (Me₂SO₄) can be used to alkylate the carboxylate salt of the acid. commonorganicchemistry.com Trimethylsilyldiazomethane (TMS-diazomethane) is another effective reagent for the methylation of carboxylic acids under mild conditions. commonorganicchemistry.com
Regioselective Functionalization at C-2 and C-4 Positions of the Quinoline Ring
The reactivity of the quinoline ring allows for regioselective functionalization, which can be exploited in the synthesis of derivatives of this compound. The C-2 and C-4 positions are particularly susceptible to nucleophilic attack, especially when a good leaving group, such as a chlorine atom, is present.
The chlorine atom at the C-4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C-7 position. This differential reactivity allows for the selective displacement of the C-4 chlorine by various nucleophiles, such as amines or alkoxides, while leaving the C-7 chlorine intact. mdpi.com
Functionalization at the C-2 position can be achieved through various methods, often involving the use of organometallic reagents or through the activation of the C-H bond. For instance, the formation of the carboxylic acid at the C-2 position, as discussed in the synthetic pathway, is a key functionalization step.
Advanced Synthetic Approaches to this compound
Modern synthetic organic chemistry continuously seeks more efficient and atom-economical routes to complex molecules. While the classical methods described provide a reliable pathway to this compound, advanced approaches aim to streamline the synthesis, often through one-pot or domino reactions.
One such advanced strategy involves the chemoenzymatic synthesis of quinaldic acids . This method utilizes an aldolase (B8822740) enzyme to catalyze the reaction between a 2-aminobenzaldehyde derivative and pyruvate (B1213749) to directly yield a substituted quinoline-2-carboxylic acid. researchgate.net Applying this to a suitably substituted 2-aminobenzaldehyde could offer a more direct route to the 4,7-dichloroquinoline-2-carboxylic acid precursor.
Another modern approach is the development of one-pot syntheses of quinoline-2-carboxylates . For example, a protocol starting from β-nitroacrylates and 2-aminobenzaldehydes has been developed, which proceeds through a sequence of aza-Michael addition, intramolecular Henry reaction, and subsequent eliminations to form the quinoline-2-carboxylate structure. researchgate.net
Furthermore, metal-catalyzed cross-coupling reactions and C-H activation strategies are at the forefront of modern synthetic methods and could potentially be applied to construct the target molecule in a more convergent manner. These advanced methodologies, while perhaps not yet established for the specific synthesis of this compound, represent the direction of future synthetic efforts in this area.
Development of Novel Catalytic Systems for Quinoline Carboxylates
The synthesis of quinoline carboxylates has been an area of active research, leading to the development of various catalytic systems to improve efficiency, selectivity, and substrate scope. While a direct catalytic synthesis for this compound is not extensively detailed in the literature, methods for the synthesis of the foundational 4,7-dichloroquinoline and other quinoline carboxylates provide insight into potential synthetic strategies.
One of the classical methods for synthesizing the quinoline ring is the Gould-Jacobs reaction. This methodology has been utilized in the large-scale preparation of 4,7-dichloroquinoline, a key precursor. The synthesis involves the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization at high temperatures, saponification, decarboxylation, and subsequent chlorination to yield 4,7-dichloroquinoline. A similar approach starting from 3-chloroaniline (B41212) and the diethyl ester of oxaloacetic acid has also been reported to produce the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid, which can then be converted to the dichloroquinoline derivative.
Modern synthetic efforts have focused on the development of more efficient and environmentally friendly catalytic systems. For instance, the synthesis of quinoline derivatives has been achieved using polymer-supported sulphonic acid via the Friedländer pathway, which offers good yields and ease of operation under mild conditions. While these green protocols have been applied to a range of quinoline derivatives, their specific application to this compound is an area for further exploration.
Green Chemistry and Sustainable Synthesis Methods for Quinoline Derivatives
The principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact. These methods focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and utilizing renewable resources.
The use of recyclable catalysts, such as polymer-supported sulphonic acids, exemplifies a green approach to quinoline synthesis. This strategy avoids the use of corrosive and hazardous acids often employed in traditional methods. Furthermore, the development of one-pot synthetic procedures for quinoline derivatives reduces waste by minimizing purification steps and solvent usage.
Microwave-assisted and ultrasound-promoted syntheses have also emerged as sustainable alternatives. These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. While specific examples for this compound are not prevalent, the broader success of these green methodologies in quinoline chemistry suggests their potential applicability.
Derivatization Strategies via Nucleophilic Aromatic Substitution (SNAr) on the Dichloroquinoline Moiety
The chlorine atoms on the this compound ring, particularly the one at the C4 position, are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of functional groups, making it a versatile platform for the synthesis of diverse derivatives.
Amination Reactions (e.g., with Hydrazine (B178648), Primary/Secondary Amines)
The C4-chloro group of the dichloroquinoline moiety is highly activated towards nucleophilic attack by amines. This reactivity has been exploited to synthesize a variety of 4-aminoquinoline (B48711) derivatives.
Reaction with Hydrazine:
The reaction of 4-chloroquinolines with hydrazine hydrate (B1144303) provides a route to 4-hydrazinylquinoline derivatives. For instance, 4-chloro-8-methylquinolin-2(1H)-one has been shown to react with hydrazine, leading to the corresponding 4-hydrazino derivative. It is anticipated that this compound would undergo a similar reaction at the C4 position. These hydrazinyl derivatives can serve as versatile intermediates for the synthesis of more complex heterocyclic systems.
Reaction with Primary and Secondary Amines:
A wide range of primary and secondary amines can be used to displace the C4-chloro substituent. For example, 4,7-dichloroquinoline readily reacts with various amines to produce pharmacologically relevant compounds. In a documented three-step synthesis starting from 4,7-dichloroquinoline, the final step involves a base-promoted amination with morpholine (B109124) in the presence of K2CO3 in refluxing DMF, resulting in a 92% yield of the C4-morpholino substituted product. mdpi.com This highlights the facility of SNAr at the C4 position.
The reaction conditions for these amination reactions can be tailored based on the nucleophilicity of the amine and the specific quinoline substrate. Common solvents include DMF, and the reactions are often carried out at elevated temperatures to ensure complete conversion.
Table 1: Examples of Amination Reactions on 4-Chloroquinoline (B167314) Scaffolds This data is based on reactions with analogous 4-chloroquinoline derivatives and is predictive for this compound.
| Amine Nucleophile | Substrate | Reaction Conditions | Product | Yield (%) |
| Hydrazine | 4-Chloro-8-methylquinolin-2(1H)-one | Reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | Moderate |
| Morpholine | N-(4,7-dichloroquinolin-2-yl)benzamide | K2CO3, DMF, 120 °C, 24 h | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92 |
Azide (B81097) Introduction and Click Chemistry Modifications
The introduction of an azide group at the C4 position of the quinoline ring opens up possibilities for further functionalization via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The substitution of the C4-chloro group with an azide can be achieved by reacting the dichloroquinoline with sodium azide in a suitable solvent such as DMF. This reaction has been demonstrated on 4-chloro-8-methylquinolin-2(1H)-one, affording the corresponding 4-azido derivative. mdpi.com It is expected that this compound would exhibit similar reactivity.
Once the 4-azidoquinoline (B3382245) derivative is synthesized, it can be readily coupled with a variety of terminal alkynes using a copper(I) catalyst to form stable 1,2,3-triazole linkages. This modular approach allows for the rapid generation of a library of diverse compounds with potential applications in medicinal chemistry and materials science. The CuAAC reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.
Substitution of Chlorine Atoms for Other Nucleophiles
Besides amines and azides, the C4-chloro group of the dichloroquinoline moiety can be displaced by a variety of other nucleophiles, further demonstrating its versatility as a synthetic intermediate.
Nucleophiles such as thiols can react with 4-chloroquinolines to form the corresponding 4-thioether derivatives. For example, 4-chloro-8-methylquinolin-2(1H)-one has been shown to react with thiourea (B124793) under fusion conditions to yield 8-methyl-4-sulfanylquinolin-2(1H)-one. This reaction proceeds via an initial S-alkylation followed by hydrolysis of the resulting isothiouronium salt.
The reactivity of the C2-chloro group in dichloroquinolines is generally lower than that of the C4-chloro group towards nucleophilic substitution. However, under certain conditions or with highly reactive nucleophiles, substitution at the C2 position can also be achieved. The differential reactivity of the two chlorine atoms allows for selective functionalization at the C4 position while leaving the C2 position available for subsequent transformations.
Table 2: Examples of Nucleophilic Substitution with Other Nucleophiles on 4-Chloroquinoline Scaffolds This data is based on reactions with analogous 4-chloroquinoline derivatives and is predictive for this compound.
| Nucleophile | Substrate | Reaction Conditions | Product | Yield (%) |
| Sodium Azide | 4-Chloro-8-methylquinolin-2(1H)-one | DMF | 4-Azido-8-methylquinolin-2(1H)-one | Good |
| Thiourea | 4-Chloro-8-methylquinolin-2(1H)-one | Fusion | 8-Methyl-4-sulfanylquinolin-2(1H)-one | Moderate |
Methyl 4,7 Dichloroquinoline 2 Carboxylate As a Versatile Synthetic Building Block
Precursor for Diverse Quinoline (B57606) Derivatives
The chemical reactivity of Methyl 4,7-dichloroquinoline-2-carboxylate is dominated by the two chlorine substituents at positions C4 and C7. The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a characteristic reaction for the broader class of 4,7-dichloroquinoline (B193633) compounds. This reactivity allows for the introduction of various functional groups, leading to a diverse library of quinoline derivatives.
For instance, the parent compound, 4,7-dichloroquinoline, is widely used as an intermediate for numerous bioactive compounds. mdpi.com It readily reacts with amines and other nucleophiles to displace the C4-chloro group. A common application is the synthesis of 4-aminoquinoline (B48711) derivatives by reacting 4,7-dichloroquinoline with various mono- or diamines. nih.govnih.gov This reaction is a cornerstone in the synthesis of antimalarial drugs like chloroquine (B1663885). The C7-chloro atom is less reactive but can be modified through different chemical strategies, such as metal-catalyzed cross-coupling reactions, further expanding the molecular diversity. The ester group at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another handle for derivatization.
While specific examples detailing the extensive derivatization of the methyl ester are not as prevalent as those for the parent 4,7-dichloroquinoline, the established reactivity of the core scaffold provides a predictable pathway for synthesis. The following table illustrates typical transformations of the 4,7-dichloroquinoline scaffold, which are applicable to this compound.
| Reactant | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 4,7-Dichloroquinoline | Butyl amine, 120-130 °C | N-butyl-7-chloroquinolin-4-amine | nih.gov |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine, 130 °C | N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine | nih.govnih.gov |
| 4,7-Dichloroquinoline | Morpholine (B109124), K2CO3, DMF, 120 °C (after N-oxidation and C2-functionalization) | 4-morpholinoquinoline derivative | mdpi.com |
| 7-Chloroquinolines | TMPMgCl·LiCl, then electrophile (e.g., cyclohexanone) | Functionalized 7-chloroquinoline (B30040) (e.g., tertiary alcohol at C8) | durham.ac.uk |
Scaffold Design and Molecular Hybridization Strategies
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single hybrid molecule. mdpi.com This approach aims to create compounds with improved affinity, better efficacy, or the ability to overcome drug resistance by interacting with multiple biological targets. The 4,7-dichloroquinoline moiety is a well-regarded pharmacophore, and this compound is a suitable starting point for creating such hybrids.
The reactive sites on the molecule allow for the covalent linking of other biologically active scaffolds. For example, the C4 position can be used to attach linkers or entire drug molecules. Research has demonstrated the synthesis of hybrid molecules combining the 7-chloroquinoline structure with benzimidazole, another important heterocyclic pharmacophore. mdpi.com In these strategies, the 4-chloro position is typically displaced by an amine-containing linker, which is then connected to the second scaffold. mdpi.com This approach has been used to generate novel compounds with potential antiproliferative activity. mdpi.com
The synthesis of dual molecules linking the 4,7-dichloroquinoline core to other antimalarial pharmacophores, such as primaquine, has also been explored. nih.gov These hybrids aim to combine the mechanisms of action of both parent drugs into a single entity.
| Scaffold 1 | Scaffold 2 | Linkage Strategy | Resulting Hybrid Type | Reference |
|---|---|---|---|---|
| 7-Chloroquinoline | Benzimidazole | Amine-containing linker at C4 of the quinoline | 7-Chloro-4-aminoquinoline-benzimidazole hybrids | mdpi.com |
| 4,7-Dichloroquinoline | Primaquine (6-methoxy-8-aminoquinoline) | Direct nucleophilic substitution at C4 | Primaquine-Chloroquine hybrids | nih.gov |
| 4,7-Dichloroquinoline | Piperazine-based linker | Nucleophilic substitution at C4 | Dual molecules for antimalarial research | nih.gov |
Integration into Complex Heterocyclic Systems
The functional groups on this compound make it an ideal candidate for integration into more complex molecular architectures, including fused-ring systems and multi-component conjugates.
Fused ring systems are chemical structures where at least two rings share a common bond. libretexts.org The construction of such systems is a key goal in synthetic chemistry as it allows for the creation of rigid, three-dimensional molecules often found in natural products and pharmaceuticals. Strategies to build fused rings include cycloaddition reactions and intramolecular cyclizations. rsc.org
While the direct use of this compound in the synthesis of fused rings is not extensively documented in readily available literature, its functional handles present theoretical possibilities. For instance, the ester at C2 and a suitably introduced group at C3 could undergo intramolecular condensation to form a new ring fused to the quinoline core. Similarly, functionalization of the chlorine positions could provide precursors for cyclization reactions that build additional rings onto the benzo portion of the scaffold.
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials. diva-portal.orgrsc.org MCRs are highly efficient and are valuable tools for generating chemical libraries for drug discovery. nih.gov
The synthesis of quinoline derivatives through MCRs is a well-established field, often employing reactions like the Povarov, Gewald, or Ugi reactions. rsc.org However, these methods typically build the quinoline core itself rather than using a pre-formed quinoline as a reactant.
The synthesis of quinoline conjugates from this compound would more likely proceed through sequential, rather than multi-component, reactions. As described in the molecular hybridization section, the reactive chlorine at C4 is an ideal site for attaching other molecular fragments, leading to the formation of complex conjugates. mdpi.comnih.gov
Role in the Development of Privileged Quinoline Scaffolds
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. researchgate.net The quinoline ring is considered a classic example of a privileged scaffold due to its presence in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. durham.ac.ukresearchgate.net
This compound is a valuable building block for accessing libraries of compounds based on this privileged scaffold. Its importance lies in its pre-functionalized nature, offering chemists three distinct points for modification:
C4-Chloride : The most reactive site for introducing diversity via SNAr.
C7-Chloride : A less reactive site that allows for selective, often metal-catalyzed, functionalization.
C2-Ester : Can be modified to amides or acids, influencing solubility and providing additional points for conjugation.
By providing multiple, orthogonally reactive sites on a privileged core, this compound allows for the systematic exploration of chemical space around the quinoline scaffold, aiding in the design and synthesis of new therapeutic agents. durham.ac.uk
Advanced Spectroscopic and Computational Characterization of Methyl 4,7 Dichloroquinoline 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of quinoline (B57606) derivatives by providing detailed information about the chemical environment of each hydrogen and carbon atom.
¹H NMR: The proton NMR spectrum of a quinoline derivative provides key insights into the substitution pattern on the aromatic rings. For instance, in the parent 4,7-dichloroquinoline (B193633), the proton signals are well-defined: a doublet for H-2 at δ 8.78 (J = 4.8 Hz), a doublet for H-5 at δ 8.15 (J = 9.2 Hz), a doublet for H-8 at δ 8.11 (J = 2.4 Hz), a doublet of doublets for H-6 at δ 7.59 (J = 9.2, 2.4 Hz), and a doublet for H-3 at δ 7.48 (d, J = 4.8 Hz). researchgate.net For Methyl 4,7-dichloroquinoline-2-carboxylate, the presence of the methyl ester group at the C-2 position introduces a characteristic singlet for the -OCH₃ protons, typically observed in the δ 3.9-4.1 ppm range. The absence of the H-2 proton signal and the downfield shift of the H-3 proton signal are also definitive indicators of this substitution.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the molecule. For quinoline amides, the carbonyl carbon of the amide group typically appears in the range of 175–182 ppm. nih.gov In this compound, the ester carbonyl carbon is expected in a similar downfield region (around 165-170 ppm), while the methyl carbon of the ester group would produce a signal around 52-53 ppm. The carbon atoms directly bonded to chlorine (C-4 and C-7) will also exhibit characteristic chemical shifts influenced by the halogen's electronegativity.
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) / Observation | Structural Assignment |
|---|---|---|---|
| ¹H | Standard NMR | ~8.0-8.5 | Aromatic Protons (H-5, H-8) |
| ¹H | Standard NMR | ~7.5-7.8 | Aromatic Protons (H-3, H-6) |
| ¹H | Standard NMR | ~3.9-4.1 | -COOCH₃ |
| ¹³C | Standard NMR | ~165-170 | Ester Carbonyl (C=O) |
| ¹³C | Standard NMR | ~145-155 | Aromatic Quaternary Carbons (C-4, C-8a) |
| ¹³C | Standard NMR | ~120-135 | Aromatic CH and C-Cl Carbons |
| ¹³C | Standard NMR | ~52-53 | Methyl Carbon (-OCH₃) |
| ¹³C | DEPT-135 | Positive Signals | Aromatic CH groups, -OCH₃ group |
| ¹³C | DEPT-135 | Absent Signals | Quaternary Carbons (C-2, C-4, C-4a, C-7, C-8a) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the bonding characteristics within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ester group is anticipated in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will likely appear as two bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. Aromatic C=C and C=N ring stretching vibrations from the quinoline core typically produce a series of sharp bands between 1400 and 1650 cm⁻¹. nih.gov Furthermore, C-H stretching from the aromatic rings and the methyl group will be observed above 3000 cm⁻¹. The C-Cl stretching vibrations are expected at lower wavenumbers, typically in the 700-850 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and the quinoline ring system. researchgate.net Quinoline derivatives are known to produce intense Raman signals due to their chromophoric and highly symmetric molecular structures. researchgate.net The vibrational spectra of substituted quinolines have been extensively analyzed, with specific bands in the 1500-1650 cm⁻¹ region being sensitive to substitution and electronic interactions. researchgate.net For this compound, the symmetric stretching of the aromatic rings and the C-Cl bonds would be prominent in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Ester C=O Stretch | 1720-1740 | IR (Strong) |
| Aromatic C=C/C=N Stretch | 1400-1650 | IR, Raman |
| Ester C-O Stretch | 1000-1300 | IR |
| C-Cl Stretch | 700-850 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (C₁₁H₇Cl₂NO₂), the calculated molecular weight is approximately 255.0 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotopic peaks (M+2 and M+4) with a specific intensity ratio (approximately 9:6:1), which confirms the presence of two chlorine atoms.
High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. nih.gov Tandem mass spectrometry (ESI-MS/MS) studies on related 4,7-dichloroquinoline (DCQ) derivatives reveal characteristic fragmentation pathways. nih.gov Common fragmentation patterns for this compound would likely include:
Loss of the methoxy (B1213986) radical (•OCH₃): Resulting in a fragment ion at [M - 31]⁺.
Loss of the carbomethoxy group (•COOCH₃): Leading to a fragment at [M - 59]⁺.
Loss of a chlorine atom: Producing an ion at [M - 35]⁺.
Sequential loss of chlorine and other fragments.
These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its identification and structural confirmation. researchgate.netlibretexts.org
X-ray Crystallography for Solid-State Structure Determination of Related Quinoline Compounds
Quantum Chemical and Theoretical Investigations
Theoretical investigations, particularly those employing quantum chemistry, offer a powerful complement to experimental data, providing a deeper understanding of molecular structure, properties, and reactivity at the electronic level.
Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometry and electronic structure of molecules. For quinoline derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. arabjchem.org These theoretical calculations can be compared with experimental data from X-ray crystallography for validation. DFT studies on related 4,7-dichloroquinoline derivatives have been used to support proposed gas-phase protonation sites and fragmentation pathways observed in mass spectrometry. nih.gov The calculated geometric parameters, such as the C-N bond lengths within the quinoline ring, can suggest the degree of π-electron delocalization, which is crucial for understanding the molecule's electronic and optical properties. arabjchem.org
Frontier Molecular Orbital (FMO) analysis is a key theoretical tool for predicting the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy and distribution of the HOMO are related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack.
LUMO: The energy and distribution of the LUMO relate to the molecule's ability to accept electrons, highlighting sites prone to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. researchgate.net For substituted quinolines, the introduction of electron-withdrawing groups like chlorine and the carboxylate ester is expected to lower the energies of both the HOMO and LUMO and influence the energy gap. rsc.org
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. These descriptors provide quantitative measures of the molecule's reactivity and can be used to predict its behavior in chemical reactions. arabjchem.org
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; region of electrophilic attack |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; region of nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity (smaller gap = higher reactivity) |
| Chemical Hardness (η) | Resistance to change in electron distribution | Derived from HOMO-LUMO energies |
| Electrophilicity Index (ω) | Measure of electron-accepting capacity | Predicts behavior in reactions with nucleophiles |
Electrostatic Potential Surface (ESP) Analysis
Electrostatic Potential Surface (ESP) analysis is a critical computational tool used to visualize and understand the charge distribution within a molecule. It provides valuable insights into a molecule's reactivity, intermolecular interactions, and potential sites for electrophilic and nucleophilic attack. ugm.ac.id The ESP map is generated by plotting the electrostatic potential onto a constant electron density surface, where different colors represent varying potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive potential, which are electron-deficient and prone to nucleophilic attack. ugm.ac.idresearchgate.net
For quinoline derivatives, the ESP analysis reveals distinct charge localizations. The nitrogen atom within the quinoline ring and the oxygen atoms of the carboxylate group are generally characterized by negative potential (red or yellow regions), identifying them as primary sites for electrophilic interactions and hydrogen bonding. ugm.ac.id Conversely, the hydrogen atoms of the aromatic rings typically exhibit positive potential (blue regions), marking them as electrophilic centers.
In the case of this compound, the ESP is significantly influenced by its substituent groups. The two chlorine atoms, being highly electronegative, create regions of negative potential. The carboxylate group also introduces a strongly negative region around its oxygen atoms, which has a profound effect on the appearance of ESP maps. nih.govnih.gov The nitrogen atom in the quinoline ring is another key site of negative potential. The interplay of these electron-rich and electron-deficient zones governs the molecule's interaction with biological macromolecules and other chemical species, providing a comprehensive picture of its chemical behavior. chemrxiv.org
Table 1: Interpreted Electrostatic Potential Regions of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Quinoline Nitrogen Atom | Negative | Site for electrophilic attack, protonation |
| Carboxylate Oxygen Atoms | Strongly Negative | Site for electrophilic attack, hydrogen bonding |
| Aromatic Ring Hydrogens | Positive | Site for nucleophilic attack |
| Chlorine Atoms | Negative | Influence on overall electron distribution |
Aromaticity Studies (e.g., HOMED Indices)
Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized π-electron system. Quantitative assessment of aromaticity can be achieved through various computational indices, which provide insights into the electronic and geometric properties of molecules. numberanalytics.com One of the most common geometric-based indices is the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system, with a value of 1 indicating a fully aromatic ring and 0 representing a non-aromatic system. nih.gov
The quinoline scaffold consists of two fused rings: a benzene-type ring and a pyridine-type ring. mdpi.com Studies on quinoline derivatives using DFT (Density Functional Theory) calculations show that the aromaticity of these two rings can differ and is sensitive to the nature and position of substituents. mdpi.comresearchgate.net
For substituted quinolines, the benzene-type ring generally maintains a high degree of aromaticity, with HOMA values close to that of benzene (B151609) itself. mdpi.com However, the aromaticity of the pyridine-type ring is often lower and more variable. mdpi.comresearchgate.net The presence of electron-withdrawing groups, such as the chloro and methyl carboxylate groups in this compound, can further modulate the electron delocalization and thus the aromaticity of both rings. Theoretical studies suggest that for many quinoline derivatives, the properties of the pyridine (B92270) ring are crucial for their biological activity, and a slightly lower aromaticity in this ring can be important for interactions with biological targets. mdpi.com
Other indices like the Nucleus-Independent Chemical Shift (NICS) are used to evaluate the magnetic criterion of aromaticity. Lower NICS values are indicative of stronger aromaticity. mdpi.com Computational analyses of substituted 8-hydroxyquinolines have shown that while HOMA and NICS indices provide a relatively consistent picture, some deviations can occur, highlighting the complexity of accurately quantifying aromaticity. nih.gov
Table 2: Representative HOMA Aromaticity Indices for Quinoline Ring Systems
| Ring System | Ring Type | Typical HOMA Value | Degree of Aromaticity |
| Benzene (Reference) | Benzene | ~0.99 | High |
| Unsubstituted Quinoline | Benzene Ring | High | High |
| Unsubstituted Quinoline | Pyridine Ring | Moderate to High | Slightly lower than benzene ring |
| Substituted Quinoline Derivatives | Benzene Ring | Generally High | Similar to unsubstituted quinoline |
| Substituted Quinoline Derivatives | Pyridine Ring | Variable | Dependent on substituent effects |
Spectroscopic Property Prediction (e.g., IR, Raman, UV-Vis, NMR Chemical Shifts)
Computational quantum chemistry methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are crucial for interpreting experimental data and understanding the molecule's structural and electronic characteristics. dergipark.org.trnih.gov
Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. For a quinoline carboxylate derivative, characteristic vibrational modes can be assigned. For instance, the C=O stretching vibration of the ester group is expected to produce a strong band in the IR spectrum. C-Cl stretching modes are also anticipated, along with various C-C and C-N stretching and bending vibrations within the quinoline ring system. dergipark.org.trresearchgate.net Studies on similar molecules, such as 4-chlorophenyl quinoline-2-carboxylate, have utilized DFT calculations to assign these vibrational modes with high accuracy. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov This method calculates the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions, typically π–π* and n–π* transitions. For quinoline derivatives, which contain extensive conjugated π-systems, intense π–π* transitions are expected. nih.gov The predicted UV-Vis spectrum helps in understanding the electronic structure and chromophoric properties of the molecule. eurjchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov For this compound, distinct signals are predicted for the methyl protons of the ester group, as well as for the aromatic protons on the quinoline ring. The chemical shifts of the aromatic protons and carbons are influenced by the positions of the chloro substituents and the carboxylate group. nih.gov Experimental ¹H and ¹³C NMR data for related compounds, such as methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, show characteristic signals for the methyl ester protons and distinct aromatic proton signals, which align with theoretical predictions for such structures. mdpi.com
Table 3: Predicted Spectroscopic Data for this compound and Related Structures
| Spectroscopic Technique | Parameter | Predicted/Observed Value Range | Assignment |
| FT-IR | Wavenumber (cm⁻¹) | ~1720-1750 | C=O stretching (ester) |
| ~1500-1600 | C=C stretching (aromatic) | ||
| ~700-850 | C-Cl stretching | ||
| UV-Vis | λmax (nm) | ~250-350 | π–π* transitions |
| ¹H NMR | Chemical Shift (δ, ppm) | ~3.9-4.1 | -COOCH₃ |
| ~7.5-8.5 | Aromatic Protons (Quinoline) | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | ~52-55 | -COOCH₃ |
| ~160-165 | C=O (ester) | ||
| ~120-150 | Aromatic Carbons (Quinoline) |
pKa Predictions and Protonation State Analysis
The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity in a solution and is crucial for understanding its behavior in a biological environment. mrupp.info For a molecule like this compound, which has a basic nitrogen atom in the quinoline ring, predicting the pKa helps determine its protonation state at a given pH.
Computational methods, often based on quantum mechanics, are widely used to predict pKa values. These methods calculate the free energy change associated with the protonation/deprotonation equilibrium. peerj.com The quinoline nitrogen is the most likely site of protonation due to the lone pair of electrons available to accept a proton. The pKa value for this protonation event is influenced by the electronic effects of the substituents on the quinoline ring. The electron-withdrawing nature of the two chlorine atoms and the methyl carboxylate group is expected to decrease the basicity of the quinoline nitrogen, thereby lowering its pKa value compared to unsubstituted quinoline.
For example, the pKa of the pyridine nitrogen in thenyldiamine (B1203926) is around 5.6, while the pKa of a more basic amino group is 8.8. peerj.com This illustrates how the chemical environment significantly impacts basicity. Understanding the protonation state is vital, as it affects solubility, membrane permeability, and the ability of the molecule to interact with biological targets. At physiological pH (~7.4), if the predicted pKa of the quinoline nitrogen is significantly lower than 7.4, the molecule will exist predominantly in its neutral form. Conversely, if the pKa is higher, the protonated (cationic) form will be more prevalent.
Table 4: Factors Influencing pKa Prediction for this compound
| Molecular Feature | Effect on Quinoline Nitrogen | Predicted Impact on pKa |
| Quinoline Nitrogen | Basic lone pair of electrons | Primary site of protonation |
| 4-Chloro Substituent | Electron-withdrawing (inductive effect) | Decreases basicity |
| 7-Chloro Substituent | Electron-withdrawing (inductive effect) | Decreases basicity |
| 2-Methyl Carboxylate Group | Electron-withdrawing | Decreases basicity |
| Overall Effect | Reduced electron density on Nitrogen | Lower pKa value compared to unsubstituted quinoline |
Structure Activity Relationship Sar and Molecular Design of Methyl 4,7 Dichloroquinoline 2 Carboxylate Analogs
Elucidation of Key Structural Features Influencing Biological Activity in Quinoline (B57606) Carboxylates
The biological activity of quinoline carboxylates is intricately linked to the nature and position of substituents on the bicyclic ring system. Key structural features that have been identified as critical for modulating the activity of these compounds include halogen substituents, the ester group at the C2-position, and substituents on the quinoline ring nitrogen.
Halogenation, particularly with chlorine, at specific positions of the quinoline ring has a profound impact on the biological activity of the resulting compounds. The introduction of chlorine atoms can significantly alter the electronic and lipophilic properties of the molecule, which in turn affects its interaction with biological targets.
The presence of a chlorine atom at the 7-position of the quinoline nucleus is a common feature in many biologically active molecules, including some antimalarial and anticancer agents. This substitution is often associated with enhanced efficacy. For instance, in a series of 7-chloro-(4-thioalkylquinoline) derivatives, the presence of the 7-chloro group was a key structural feature in compounds exhibiting cytotoxic activity against various human cancer cell lines. The electron-withdrawing nature of the chlorine atom can influence the pKa of the quinoline nitrogen, which can be crucial for cellular uptake and interaction with molecular targets.
The chlorine at the 4-position also plays a significant role. In many synthetic schemes, the 4-chloro group serves as a reactive site for the introduction of various side chains, which are often essential for biological activity. The combination of chlorine atoms at both the 4 and 7-positions, as seen in the parent scaffold of Methyl 4,7-dichloroquinoline-2-carboxylate, creates a unique electronic environment that can contribute to its specific biological profile. Studies on related 4,7-dichloroquinoline (B193633) derivatives have highlighted their potential as promising scaffolds for the development of therapeutic agents.
| Compound | Modification | HCT116 IC₅₀ (µM) | NCI-H460 IC₅₀ (µM) | SiHa IC₅₀ (µM) |
| 48 | Sulfinyl derivative with a specific benzoate (B1203000) moiety | >100 | >100 | >100 |
| 50 | Sulfinyl derivative with a different benzoate moiety | 86.3 | 90.1 | 88.2 |
| 53 | Sulfinyl derivative with a nitrobenzoate moiety | 21.5 | 22.4 | 19.8 |
| 63 | Sulfonyl N-oxide derivative | 1.8 | 1.9 | 1.7 |
| 65 | Sulfonyl N-oxide derivative with a methylbenzoate moiety | 1.5 | 1.6 | 1.4 |
| 70 | Sulfonyl N-oxide derivative with a nitrobenzoate moiety | 0.9 | 1.0 | 0.8 |
| Data extracted from a study on 7-chloro-(4-thioalkylquinoline) derivatives. The activity is influenced by the entire chemical structure, not just the 7-chloro group. |
The substituent at the C2-position of the quinoline ring is a critical determinant of biological activity. In the case of this compound, this is a methyl ester group. The nature of this group, whether it is an ester, a carboxylic acid, or an amide, can significantly influence the compound's potency and selectivity.
Research on quinoline-2-carboxylic acid derivatives has shown that modifications at this position can lead to compounds with a range of biological activities, including anti-inflammatory and cytotoxic effects. For instance, the conversion of the carboxylic acid to various esters or amides can modulate the compound's lipophilicity and its ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.
In a study of quinoxaline-2-carboxylate derivatives, which share structural similarities with quinoline-2-carboxylates, the nature of the ester group was found to be important for antibacterial activity. While direct SAR data for this compound is limited, studies on related quinoline structures suggest that the ester group is a key site for modification to optimize biological activity. For example, in a series of 2-styryl-4-quinoline carboxylic acids, the carboxylic acid at the 4-position was found to be important for their anticancer activity.
The following table presents data on the antiproliferative activity of quinoline-3-carboxylate derivatives, which highlights the importance of the carboxylate/ester functional group in the broader quinoline class.
| Compound | R1 | R2 | MCF-7 IC₅₀ (µM) | K562 IC₅₀ (µM) |
| 4k | Cl | 2-furyl | 1.25 | 0.28 |
| 4m | NO₂ | 2-thienyl | 0.33 | 0.28 |
| 4n | NO₂ | 3-thienyl | 0.33 | 1.52 |
| Data from a study on quinoline-3-carboxylate derivatives, illustrating the impact of substituents on anticancer activity. |
Modification of the quinoline ring nitrogen, for instance, through N-oxidation, can have a significant impact on the biological properties of the molecule. The introduction of an N-oxide can alter the electronic distribution within the quinoline ring, potentially enhancing its interaction with biological targets.
In the context of 7-chloro-(4-thioalkylquinoline) derivatives, sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity compared to their sulfanyl (B85325) and sulfinyl counterparts. This suggests that oxidation at the quinoline nitrogen can be a favorable modification for enhancing anticancer activity. The N-oxide group can act as a hydrogen bond acceptor and may also influence the metabolic stability of the compound.
Rational Design Principles for Modifying the this compound Scaffold
The rational design of analogs of this compound is guided by the SAR principles elucidated from related quinoline compounds. The goal is to systematically modify the scaffold to enhance its biological activity and selectivity.
Key design principles include:
Modification of the C2-substituent: The methyl ester group can be replaced with other esters, amides, or other functional groups to explore the impact on activity. For example, introducing bulky or flexible side chains at this position could lead to enhanced binding with a target protein.
Substitution on the Benzo Ring: While the parent compound has chlorines at the 4 and 7 positions, further substitution on the benzo part of the quinoline ring with electron-donating or electron-withdrawing groups could be explored to fine-tune the electronic properties and biological activity.
Bioisosteric Replacement: The quinoline ring itself could be replaced by other heterocyclic systems to explore new chemical space while retaining the key pharmacophoric features.
A study on quinoline antifolates demonstrated that variations at the C2 and C4 positions of the quinoline ring led to compounds with good enzyme inhibition and cytotoxicity. This highlights the potential for modifying these positions in the this compound scaffold to develop potent analogs.
Ligand Design and Binding Interactions
Understanding the binding interactions of this compound analogs with their biological targets is crucial for rational drug design. Pharmacophore modeling and ligand-based design are valuable tools in this endeavor.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a series of active compounds can be used as a template to design new molecules with improved potency.
For quinoline derivatives, a pharmacophore model might include features such as:
Aromatic rings from the quinoline scaffold.
Hydrogen bond acceptors (e.g., the ester carbonyl oxygen and the quinoline nitrogen).
Hydrophobic features, which can be influenced by substituents like the chlorine atoms.
A study on quinoline-based anticancer agents used 3D-QSAR and pharmacophore modeling to identify key structural features for tubulin inhibitory activity. The best pharmacophore model consisted of three hydrogen bond acceptors and three aromatic ring features. Such models can guide the design of new this compound analogs by ensuring that they possess the necessary pharmacophoric features for the desired biological activity.
De Novo Design Strategies for Quinoline-Based Compounds
De novo drug design, which translates to "from the beginning," is a computational strategy aimed at generating novel molecular structures with desired pharmacological properties, often tailored to a specific biological target. This approach is particularly valuable in designing analogs of compounds like this compound, where the goal is to explore new chemical space and develop molecules with improved potency, selectivity, or other pharmacokinetic properties. The primary strategies employed in the de novo design of quinoline-based compounds are structure-based and ligand-based approaches, with fragment-based design being a prominent sub-category of the former.
Structure-based de novo design relies on the three-dimensional structure of the biological target, typically a protein, to construct a ligand that fits optimally within the binding site. This process often begins by placing a seed atom or fragment in a favorable position within the binding pocket. Subsequently, the molecule is "grown" by adding fragments or atoms in a stepwise manner, guided by scoring functions that evaluate the binding affinity and geometric complementarity of the generated structures. For quinoline-based compounds, this could involve using the quinoline scaffold as a starting point and exploring various substitutions at different positions to enhance interactions with the target protein. Computational programs can iteratively build and refine these structures, leading to the generation of novel analogs that are predicted to have high binding affinity.
A powerful extension of this is fragment-based drug discovery (FBDD), which has become a widely used strategy. nih.gov In FBDD, small chemical fragments are screened for their ability to bind to the target protein, often using biophysical techniques like X-ray crystallography. nih.gov Once a fragment that binds to a specific sub-pocket of the target is identified, it can be grown or linked with other fragments to create a more potent lead compound. nih.gov In the context of this compound analogs, the dichloroquinoline core itself could be considered a key fragment. De novo design algorithms could then explore the addition of various functional groups at the 2, 4, and 7-positions to optimize interactions within a target's binding site. For instance, if a crystal structure of a target protein is available, this approach can guide the rational design of substituents that form specific hydrogen bonds, hydrophobic interactions, or halogen bonds, the latter being particularly relevant for the chloro-substituents on the quinoline ring. mdpi.com
Ligand-based de novo design, on the other hand, is employed when the three-dimensional structure of the target is unknown. This strategy utilizes the structural information from a set of known active ligands to generate new molecules with similar properties. One common approach is to create a pharmacophore model, which represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. De novo design programs can then assemble new molecular structures that adhere to this pharmacophoric blueprint. For designing analogs of this compound, a pharmacophore could be developed based on its structure and the structures of other known active quinoline derivatives. The software would then generate novel molecules that present the same key features in the correct spatial orientation.
Recent advancements have seen the integration of artificial intelligence and machine learning into de novo design. nih.govnih.gov Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. nih.govresearchgate.net These models can then generate novel, chemically valid structures that are optimized for desired properties, such as high predicted activity against a specific target or favorable drug-like characteristics. nih.gov This approach has the potential to rapidly explore vast areas of chemical space and propose innovative quinoline-based scaffolds that might not be conceived through traditional medicinal chemistry approaches. nih.govnih.gov
The synthetic feasibility of the computationally designed molecules is a critical consideration. Modern de novo design software often incorporates rules and filters to prioritize the generation of structures that are synthetically accessible. This ensures that the designed compounds can be practically synthesized and tested in the laboratory, bridging the gap between computational prediction and experimental validation.
Interactive Data Table: Key De Novo Design Strategies for Quinoline-Based Compounds
| Design Strategy | Core Principle | Application to Quinoline-Based Compounds | Key Considerations |
| Structure-Based De Novo Design | Utilizes the 3D structure of the biological target to "grow" a ligand within the binding site. | Designing analogs of this compound to optimize interactions with specific amino acid residues in a target's active site. | Requires a high-resolution structure of the target protein. |
| Fragment-Based Drug Discovery (FBDD) | Identifies small chemical fragments that bind to the target, which are then grown or linked to create a lead compound. nih.gov | Using the dichloroquinoline core as a starting fragment and exploring modifications to enhance binding affinity and selectivity. nih.gov | Requires sensitive biophysical screening methods to detect weak fragment binding. |
| Ligand-Based De Novo Design | Uses the structural information from known active ligands to generate new molecules with similar properties. | Creating a pharmacophore model from active quinoline derivatives to design novel structures with predicted activity. | Dependent on the availability and diversity of known active compounds. |
| AI-Powered Generative Models | Employs machine learning algorithms trained on large molecular datasets to generate novel chemical structures with desired properties. nih.gov | Generating diverse and novel quinoline-based scaffolds with predicted high activity and favorable drug-like properties. nih.govnih.gov | Requires large and high-quality training datasets for optimal performance. |
Mechanistic Investigations and Biological Target Elucidation of Quinoline Carboxylate Derivatives
In Silico Approaches for Target Identification
Computational methods, or in silico approaches, are pivotal in modern drug discovery, allowing for the rapid screening of potential biological targets and the prediction of molecular interactions. frontiersin.org For quinoline (B57606) carboxylate derivatives, these techniques have been instrumental in narrowing down the vast field of potential protein partners and suggesting mechanisms of action before extensive laboratory work is undertaken.
Molecular Docking Simulations with Potential Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method has been widely applied to quinoline carboxylate derivatives to identify potential biological receptors and understand the structural basis of their activity.
One significant study employed an integrated in silico workflow, including inverse virtual screening (IVS) and molecular docking, to identify a putative target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives with antileishmanial activity. nih.govresearchgate.net The results of the IVS pointed to Leishmania major N-myristoyltransferase (LmNMT) as the most frequent high-affinity target, with calculated binding energies ranging from -9.3 kcal/mol to -12.3 kcal/mol. nih.gov Subsequent molecular docking and molecular dynamics simulations confirmed the stable binding of these quinoline derivatives within the active site of LmNMT. researchgate.netnih.gov These simulations provide a structural platform for the development of new antileishmanial agents based on the quinoline framework. nih.gov
In a different context, molecular docking simulations were used to explore the potential of methyl quinoline-3-carboxylate derivatives as inhibitors of Hepatitis B Virus (HBV) replication. nih.govresearchgate.net These computational studies suggested a strong inhibitory potential, which was later confirmed by in vitro biological assays showing high inhibition of HBV replication at a 10 µM concentration. nih.govresearchgate.net
| Quinoline Derivative Class | Potential Biological Target | Predicted Binding Energy (kcal/mol) | Key Findings | Source |
|---|---|---|---|---|
| 2-Aryl-quinoline-4-carboxylic acids | Leishmania major N-myristoyltransferase (LmNMT) | -9.3 to -12.3 | IVS identified LmNMT as a high-affinity target; MD simulations confirmed stable binding. | nih.gov |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Hepatitis B Virus (HBV) Replication Proteins | Not Specified | Docking simulations suggested potent inhibitory activity, later confirmed in vitro. | nih.govresearchgate.net |
| 4-((7-chloroquinolin-4-yl)amino)phenol | SARS-CoV-2 Mpro | -7.8 | A chloroquine (B1663885) analog designed as a potential inhibitor of the main protease of SARS-CoV-2. | nih.gov |
Chemoinformatics and Ligand Similarity Profiling for Target Prediction
Chemoinformatics involves the use of computational methods to analyze chemical data. Ligand similarity profiling, a key chemoinformatic tool, operates on the principle that structurally similar molecules are likely to have similar biological activities. This approach is used to predict targets for novel compounds by comparing them to libraries of compounds with known biological targets.
In the investigation of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents, a ligand-based similarity search was conducted in public databases. nih.govnih.gov This analysis confirmed that the studied series of compounds exhibited a higher predicted affinity for N-myristoyltransferase (NMT) compared to other known compounds in the databases. nih.govnih.gov This chemoinformatic approach provided corroborating evidence for the results obtained from molecular docking, strengthening the hypothesis that LmNMT is a primary molecular target for this class of quinoline derivatives. frontiersin.orgresearchgate.net
Elucidating Molecular Mechanisms of Action for Quinoline Carboxylate Derivatives
Understanding the precise molecular mechanisms by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. For quinoline carboxylate derivatives, research has uncovered several distinct mechanisms of action, ranging from interference with biological crystallization processes to coordination with metal ions and modulation of receptor activity.
Interaction with Heme and Inhibition of Hemozoin Formation
A well-established mechanism of action for many quinoline-based antimalarial drugs is the inhibition of hemozoin formation. nih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). acs.org To protect itself, the parasite crystallizes the heme into a non-toxic pigment called hemozoin. nih.govacs.org
Quinoline compounds, including derivatives of quinoline carboxylic acid, disrupt this detoxification process. uct.ac.za They are thought to function by forming a complex with heme, thereby preventing its incorporation into the growing hemozoin crystal. nih.govresearchgate.net This inhibition leads to an accumulation of toxic free heme, which can damage parasite membranes and inhibit the activity of essential enzymes, ultimately leading to parasite death. nih.govuct.ac.za The electron-rich planar area of the quinoline ring interacts with hemin, while the nitrogen atom may interact with anionic sites. nih.gov The potency of this inhibition can be quantified by the half-maximal inhibitory concentration (IC50), with several quinoline derivatives demonstrating potent inhibition of heme crystallization. uct.ac.za
| Compound | IC50 for Hemozoin Inhibition (µM) | Source |
|---|---|---|
| Quinacrine (QCR) | 4.63 | uct.ac.za |
| Quinidine (QND) | 2.41 | uct.ac.za |
| Quinine (B1679958) (QN) | 13.38 | uct.ac.za |
| Synthetic Quinoline C7 | 9.00 | uct.ac.za |
| Synthetic Quinoline C10 | 17.50 | uct.ac.za |
Metal Coordination and Lewis Acidity in Biological Contexts (e.g., Cu, Zn Interactions)
The structure of quinoline carboxylates, featuring both nitrogen atoms within the quinoline ring system and oxygen atoms in the carboxylate group, makes them effective ligands for metal ions. wikipedia.orgresearchgate.net Transition metals like copper (Cu) and zinc (Zn) are essential trace elements that play critical roles as cofactors in a multitude of enzymes and proteins. The ability of quinoline derivatives to coordinate with these metal ions can significantly influence biological processes.
Modulation of Receptor Activity (e.g., NMDA Receptor Glycine (B1666218) Binding Site)
Quinoline-2-carboxylic acid derivatives have been extensively investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. nih.govnih.gov For the NMDA receptor to be activated, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine. nih.gov The glycine binding site on the GluN1 subunit of the receptor has become an important target for therapeutic intervention. mdpi.com
Derivatives of 5,7-dichloroquinoline-2-carboxylic acid have been shown to act as potent and selective antagonists at this glycine binding site. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the quinoline ring significantly influences binding affinity. researchgate.net For instance, the presence of a pseudoequatorially placed 2-carboxylate group is considered a key requirement for binding. nih.gov The introduction of specific substituents at the C4 position can dramatically increase potency, with compounds like 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid showing high in vitro binding affinity. researchgate.net This modulation of NMDA receptor activity highlights a distinct mechanistic pathway for quinoline carboxylate derivatives, separate from their antimicrobial or metal-coordinating properties.
| Compound | Binding Affinity (IC50) | Key Structural Features | Source |
|---|---|---|---|
| 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid | 0.57 µM | Dichloro substitution; Tolylsulfonylamino group at C4. | researchgate.net |
| trans-4-acetic acid derivative of 2-Carboxy-tetrahydroquinoline | Significantly more potent than lead kynurenic acid | 5,7-dichloro substitution; trans-4-acetic acid group. | nih.gov |
Inhibition of Enzymatic Pathways (e.g., Cysteine Proteases, ATP Synthase)
While direct enzymatic inhibition studies specifically detailing the activity of Methyl 4,7-dichloroquinoline-2-carboxylate are not extensively covered in available literature, the broader class of quinoline derivatives, including those with the 4,7-dichloroquinoline (B193633) scaffold, has been investigated for its effects on various crucial enzymatic pathways. The structural motifs present in this compound suggest a potential for interaction with enzyme active sites, a characteristic shared by many other quinoline compounds.
Cysteine Proteases:
Cysteine proteases are a class of enzymes vital for the life cycle of various pathogens and are also implicated in human diseases such as cancer and inflammatory disorders. google.com Consequently, they are attractive targets for therapeutic intervention. Several studies have identified quinoline-based compounds as effective inhibitors of these proteases. stanford.edu For example, 4-aminoquinoline (B48711) derivatives have been evaluated as potential inhibitors of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. The inhibitory mechanism often involves the quinoline nucleus interacting with the enzyme's active site. Although the precise mechanism for a quinoline carboxylate derivative would require specific investigation, related compounds have demonstrated the ability to interfere with the catalytic activity of these enzymes. stanford.edunih.gov
ATP Synthase:
ATP synthase is a critical enzyme responsible for producing the majority of cellular ATP, the universal energy currency of the cell. Its inhibition can lead to energy depletion and cell death, making it a validated target for antibacterial and anticancer agents. nih.govmdpi.com The quinoline scaffold is a key component of bedaquiline, an ATP synthase inhibitor used to treat multi-drug resistant tuberculosis. Research into other quinoline derivatives, such as 2,4-diaminoquinolines, has emerged from efforts to identify novel ATP synthesis inhibitors with different mechanisms of action. researchgate.net These compounds have shown potent enzyme inhibition and selectivity over mammalian mitochondrial ATP synthesis, highlighting the potential of the quinoline core structure to serve as a basis for new ATP synthase inhibitors. researchgate.net While data on this compound is unavailable, its structural relation to other known inhibitors warrants investigation into its potential effects on this essential enzymatic pathway.
Table 1: Examples of Enzymatic Inhibition by Related Quinoline Derivatives
| Compound Class | Enzyme Target | Organism/Context | Observed Effect |
|---|---|---|---|
| 4-Aminoquinoline Derivatives | Cysteine Proteases (e.g., Cruzain) | Trypanosoma cruzi | Inhibition of parasitic enzyme activity |
| 2,4-Diaminoquinolines | ATP Synthase | Mycobacterium tuberculosis | Potent enzyme inhibition, bactericidal effect |
| Bedaquiline (a diarylquinoline) | ATP Synthase | Mycobacterium tuberculosis | Inhibition of proton pump, leading to cell death |
| 4,7-Dichloroquinoline Derivatives | Hematin Detoxification Pathway | Plasmodium falciparum | Inhibition of β-hematin formation, leading to parasite death mdpi.comnih.gov |
Advanced Methodologies for Protein Target Identification (e.g., Label-Free Methods)
Identifying the specific protein targets of a bioactive small molecule is a fundamental step in drug discovery and understanding its mechanism of action. Traditional methods often rely on modifying the compound to create a chemical probe, a process that can inadvertently alter its biological activity and binding characteristics. nih.gov To overcome these limitations, a suite of advanced, label-free methodologies has been developed, which allow for the identification of protein targets in their native state. nih.govrsc.org
Label-free methods are predicated on the principle that the interaction between a small molecule and its protein target alters the biophysical properties of the protein, such as its stability. nih.gov These changes can be detected and used to identify the specific binding partners from a complex cellular mixture. While the application of these techniques to this compound has not been specifically documented, they represent the current state-of-the-art for target deconvolution of novel quinoline derivatives.
Key label-free methods include:
Cellular Thermal Shift Assay (CETSA): This method is based on the discovery that proteins become more resistant to heat-induced denaturation when they are bound to a ligand. By heating cell lysates or intact cells treated with the compound of interest to various temperatures and then quantifying the amount of soluble protein remaining, target proteins can be identified by their increased thermal stability. bohrium.com
Thermal Proteome Profiling (TPP): TPP is a more advanced version of CETSA that combines the principles of thermal denaturation with quantitative mass spectrometry. It allows for the unbiased, proteome-wide identification of thermal stability changes, providing a comprehensive map of a compound's direct and indirect targets. bohrium.com
Drug Affinity Responsive Target Stability (DARTS): This technique exploits the principle that ligand binding can protect a target protein from proteolysis (degradation by proteases). In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited proteolysis. Target proteins are identified by their resistance to being broken down compared to their unbound state. bohrium.com
Stability of Proteins from Rates of Oxidation (SPROX): SPROX measures changes in the stability of proteins against chemical denaturation. The binding of a ligand can alter the protein's folding stability, which is measured by its resistance to unfolding in the presence of a chemical denaturant like urea, followed by an oxidation step and mass spectrometry analysis.
These methods offer a powerful, unbiased approach to identifying the molecular targets of novel compounds like this compound, paving the way for a more profound understanding of their biological functions. bohrium.com
Table 2: Overview of Advanced Label-Free Target Identification Methods
| Methodology | Principle | Advantages | Limitations |
|---|---|---|---|
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters protein thermal stability. | Applicable in intact cells and tissues; confirms direct target engagement. | Not easily scalable for proteome-wide screening without mass spectrometry. |
| Thermal Proteome Profiling (TPP) | Proteome-wide quantification of thermal stability changes using mass spectrometry. | Unbiased, high-throughput identification of targets and off-targets. | Requires specialized equipment and complex data analysis. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease degradation. | Does not require heating; applicable to a wide range of proteins. | May not be suitable for all protein classes; protease accessibility can be a factor. |
| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding alters protein stability against chemical denaturants. | Provides thermodynamic information about protein-ligand interactions. | Involves multiple steps and can be technically complex. |
Future Research Directions and Emerging Paradigms for Methyl 4,7 Dichloroquinoline 2 Carboxylate
Exploration of Novel Synthetic Pathways
Traditional methods for quinoline (B57606) synthesis, such as the Doebner-von Miller or Gould-Jacobs reactions, often require harsh conditions and produce significant waste. rsc.org The future of synthesizing Methyl 4,7-dichloroquinoline-2-carboxylate and its analogues lies in the adoption of more efficient, sustainable, and atom-economical methodologies.
Furthermore, metal-free synthesis is gaining traction as a "green" alternative. nih.gov Organocatalyzed and iodine-mediated reactions have been successfully employed for the construction of quinoline cores. researchgate.netorganic-chemistry.org Future work could explore these metal-free cascade or domino reactions, which allow for the formation of multiple bonds in a single pot, to assemble the target molecule. nih.govthieme-connect.com Another promising frontier is the use of continuous flow chemistry, which offers enhanced safety, scalability, and reaction control compared to traditional batch processes. researchgate.netrsc.org Developing a flow synthesis for this compound could streamline its production for further research and application.
| Synthetic Approach | Description | Potential Advantages for Synthesizing this compound |
|---|---|---|
| Traditional Methods (e.g., Gould-Jacobs) | Multi-step condensation and cyclization reactions often requiring high temperatures and strong acids. rsc.org | Well-established and understood procedures. |
| C-H Bond Functionalization | Direct, transition-metal-catalyzed installation of functional groups onto the quinoline backbone from simple precursors. nih.govnih.gov | Increased atom economy, reduced step count, access to novel substitution patterns. |
| Metal-Free Cascade Reactions | One-pot reactions forming multiple bonds using organocatalysts or reagents like iodine to build the heterocyclic core. nih.govacs.org | Avoids toxic and expensive metal catalysts, environmentally benign. |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream within a microreactor or tube, allowing precise control. researchgate.netrsc.org | Improved safety, scalability, efficiency, and integration of reaction and purification steps. |
Diversification of Quinoline Carboxylate Scaffolds for Enhanced Functionality
The chemical architecture of this compound is ripe for diversification. The two chlorine atoms serve as versatile handles for introducing a wide array of substituents via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.
Future research should systematically explore these transformations. The chlorine at the C4 position is particularly susceptible to nucleophilic attack, allowing for the introduction of various amines, alcohols, and thiols. The C7 chlorine is less reactive but can be functionalized using powerful cross-coupling methodologies like the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. researchgate.net This would enable the creation of extensive libraries of compounds with diverse aryl, heteroaryl, amino, and alkynyl groups at these positions, significantly expanding the chemical space for biological screening or materials development.
The methyl ester at the C2 position is another key site for modification. Hydrolysis to the corresponding carboxylic acid would provide a precursor for a wide range of amides, esters, and other derivatives via standard coupling chemistry. researchgate.net Converting the ester to amides, for instance, is a common strategy in medicinal chemistry to modulate solubility, metabolic stability, and hydrogen bonding interactions with biological targets.
| Position | Reactive Group | Potential Reactions | Example Functionalities to Introduce |
|---|---|---|---|
| C4 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Amines (alkyl, aryl), Alkoxides, Thiolates |
| C7 | Chlorine | Suzuki, Buchwald-Hartwig, Sonogashira Cross-Coupling | Aryl/Heteroaryl groups, Substituted amines, Alkynes |
| C2 | Methyl Carboxylate | Hydrolysis, Amidation, Esterification | Carboxylic acids, Primary/Secondary/Tertiary amides, Diverse esters |
Advanced Computational Modeling for Predictive Design
In silico methods are becoming indispensable in modern chemical research, accelerating the design-synthesis-test cycle. mdpi.com For this compound, computational modeling offers a powerful tool to guide synthetic efforts and predict the properties of novel derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of designed analogues with their biological activity. researchgate.nettandfonline.com By analyzing a training set of synthesized compounds, these models can predict the activity of virtual compounds, helping to prioritize the most promising candidates for synthesis. nih.gov Molecular docking simulations can further elucidate how these molecules might interact with specific biological targets, such as enzymes or receptors, providing insights into their mechanism of action at the atomic level. researchgate.netnih.gov
Beyond biological applications, Density Functional Theory (DFT) calculations can be used to predict the electronic and photophysical properties of new derivatives, guiding the design of quinoline-based materials for applications in electronics or sensing. nih.gov Moreover, the burgeoning field of machine learning offers new paradigms for predicting reaction outcomes and even designing synthetic routes. researchgate.netmdpi.comnih.gov A machine learning model could be trained on existing quinoline functionalization data to predict the success of a proposed cross-coupling reaction or to suggest optimal conditions, saving significant experimental time and resources. cam.ac.uknih.gov
Interdisciplinary Research in Quinoline Chemistry
The unique structural and electronic properties of the quinoline ring make it an attractive scaffold for applications beyond medicine. nih.gov Future research on this compound should embrace interdisciplinary collaborations to explore its potential in materials science and chemical biology.
In materials science, quinoline derivatives are used as ligands to create metal complexes with interesting photoluminescent properties, which are valuable for developing organic light-emitting diodes (OLEDs) or chemical sensors. tandfonline.com The nitrogen atom of the quinoline ring and the oxygen of the carboxylate group in this compound could act as a bidentate ligand for coordinating with metal ions. Systematic derivatization at the C4 and C7 positions could be used to tune the electronic properties and, consequently, the emission color and efficiency of the resulting metal complexes.
In chemical biology, functionalized quinolines can serve as fluorescent probes for detecting metal ions or for imaging biological processes. nanobioletters.com The quinoline core itself is fluorescent, and its properties can be modulated by the substituents attached to the ring. Derivatives of this compound could be designed as novel probes where, for example, binding to a specific analyte (like a metal ion) at a site introduced at the C4 or C7 position would cause a measurable change in the fluorescence signal. google.com Such tools are invaluable for understanding complex biological systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4,7-dichloroquinoline-2-carboxylate, and how do reaction conditions influence yield?
- Methodology :
- Classical Synthesis : Prepare the quinoline nucleus via chlorination of precursor quinoline derivatives, followed by esterification. For example, 4,7-dichloroquinoline is synthesized via Skraup or Gould–Jacob protocols, then esterified with methyl chloroformate under basic conditions .
- Optimization : Use temperature-controlled reactions (e.g., 378 K for cyclization with AlCl₃ as a catalyst) and monitor intermediates via TLC .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 370–380 K | ↑ Yield by 15–20% |
| Catalyst (AlCl₃) | 10 equiv. | Ensures complete cyclization |
| Solvent | 1,2-Dichlorobenzene | Minimizes side reactions |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural Elucidation :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.95–7.13 ppm for quinoline protons) and ester carbonyl (δ 3.65 ppm for OCH₃) .
- IR Spectroscopy : Confirm ester C=O stretch (~1730 cm⁻¹) and quinoline C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 245 [M⁺] for related quinoline esters) .
- Purity Assessment : Pair HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis (C, H, N ±0.3% deviation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?
- Case Study : Conflicting ¹H NMR signals for cis/trans isomers in tetrahydroquinoline precursors (e.g., methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate).
- Solution : Use X-ray crystallography to unambiguously assign stereochemistry .
- Cross-Validation : Compare experimental IR/MS data with computational simulations (DFT, Gaussian) .
Q. What strategies mitigate by-product formation during esterification of 4,7-dichloroquinoline-2-carboxylic acid?
- By-Products : Hydrolysis of methyl ester under acidic conditions or incomplete chlorination.
- Mitigation :
- Use anhydrous solvents (e.g., dichloromethane) and molecular sieves to suppress hydrolysis .
- Optimize stoichiometry (1.2 equiv. methyl chloroformate) and reaction time (2–4 hr) .
Q. How do substituents on the quinoline ring influence reactivity in cross-coupling reactions?
- Experimental Design :
- Substitution Patterns : Compare 4,7-dichloro vs. 4-chloro-7-methoxy derivatives in Suzuki-Miyaura couplings .
- Reactivity Trends :
| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| 4,7-Cl | 0.45 | 78 |
| 4-Cl, 7-OCH₃ | 0.28 | 65 |
- Mechanistic Insight : Electron-withdrawing Cl groups enhance electrophilicity at C-2, facilitating nucleophilic attack .
Q. What analytical approaches validate the stability of this compound under storage conditions?
- Stability Protocol :
- Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
- Identify degradation products (e.g., hydrolyzed carboxylic acid) via LC-MS .
- Recommendations : Store under inert gas (N₂) at –20°C in amber vials .
Methodological Guidelines
- Synthetic Reproducibility : Document catalyst activation (e.g., AlCl₃ must be freshly sublimed) .
- Data Validation : Use triplicate measurements for NMR/LC-MS and report standard deviations .
- Safety : Avoid inhalation of dichlorobenzene vapors; use fume hoods and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
